molecular formula C20H18N6O3S B409972 N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B409972
M. Wt: 422.5g/mol
InChI Key: GVCBULPDPRPDLJ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a nitrophenyl group, a triazinoindole core, and a sulfanylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the sulfanylacetamide moiety is attached through nucleophilic substitution reactions. The overall synthetic route requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The sulfanylacetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties

Scientific Research Applications

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    Triazinoindoles: Compounds with similar triazinoindole cores but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.

    Sulfanylacetamides: Compounds with sulfanylacetamide moieties but different aromatic or heterocyclic cores.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6O3S

Molecular Weight

422.5g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H18N6O3S/c1-2-11-25-16-6-4-3-5-15(16)18-19(25)22-20(24-23-18)30-12-17(27)21-13-7-9-14(10-8-13)26(28)29/h3-10H,2,11-12H2,1H3,(H,21,27)

InChI Key

GVCBULPDPRPDLJ-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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